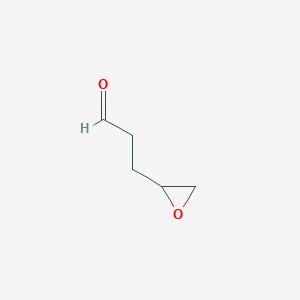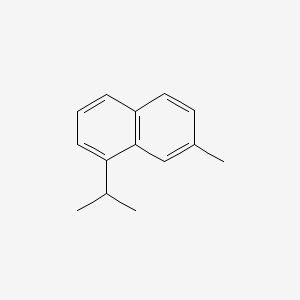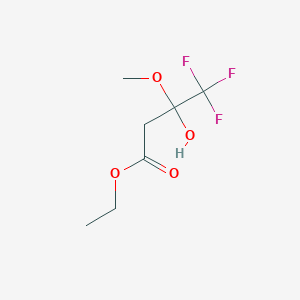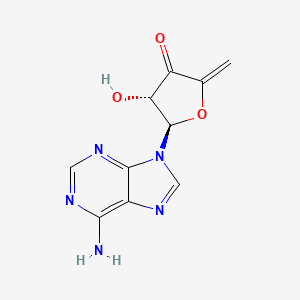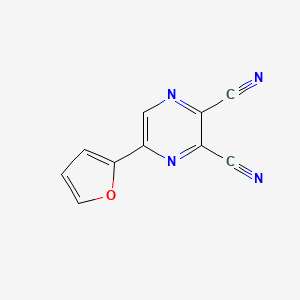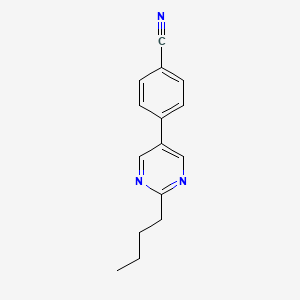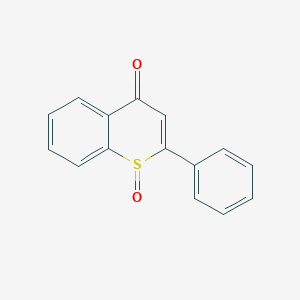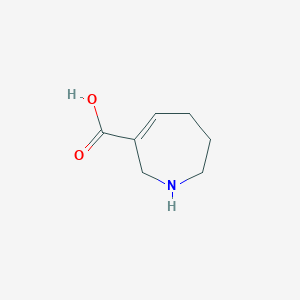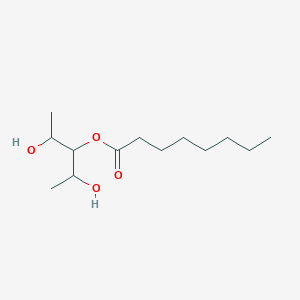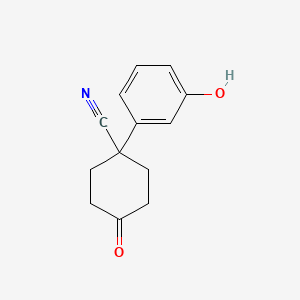![molecular formula C15H26N2O B14468827 (2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone CAS No. 67626-32-8](/img/structure/B14468827.png)
(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro structure where at least one of the cyclic components is a nitrogen heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone typically involves the formation of the spiro structure through a series of chemical reactions. One common method involves the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in significant quantities. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[5.5]undecan-1-one: Another azaspiro compound with a similar spiro structure but different functional groups.
1,4,9-Triazaspiro[5.5]undecan-2-one: A derivative with additional nitrogen atoms in the spiro structure.
Uniqueness
(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone is unique due to its specific combination of the spiro structure and the pyrrolidin-1-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
67626-32-8 |
|---|---|
Formule moléculaire |
C15H26N2O |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
2-azaspiro[5.5]undecan-2-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C15H26N2O/c18-14(16-10-4-5-11-16)17-12-6-9-15(13-17)7-2-1-3-8-15/h1-13H2 |
Clé InChI |
HVWPEYNLBSUYRG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CCCN(C2)C(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






